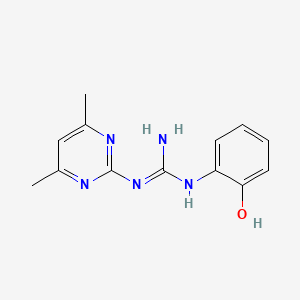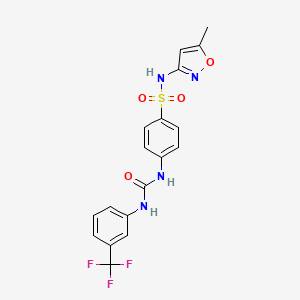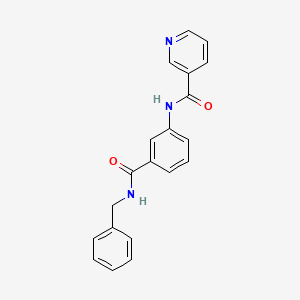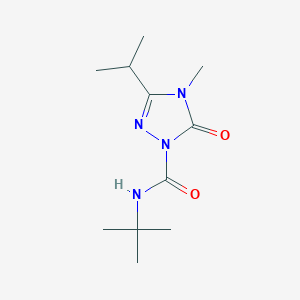![molecular formula C25H31N3NiO3+ B3023337 [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel CAS No. 847654-16-4](/img/structure/B3023337.png)
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel is a coordination compound that features a nickel ion complexed with a ligand derived from glycine and dibutylglycinamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel typically involves the reaction of nickel salts with the corresponding ligand. One common method involves the condensation of dibutylglycinamide with benzaldehyde to form the Schiff base, which is then reacted with nickel(II) acetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the nickel ion.
Substitution: Ligand exchange reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction could yield nickel(I) species. Substitution reactions typically result in new nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound’s potential as a metalloprotein mimic is being explored, which could have implications in understanding enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination properties.
Industry: It is investigated for its use in materials science, particularly in the development of novel materials with specific electronic or magnetic properties.
Wirkmechanismus
The mechanism by which [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel exerts its effects involves coordination chemistry principles. The nickel ion interacts with various molecular targets through coordination bonds, influencing the reactivity and stability of the compound. The pathways involved often include electron transfer processes and ligand exchange mechanisms, which are crucial for its catalytic and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[N-[alpha-[2-(Diethylglycinamido)phenyl]benzylidene]glycinato]nickel: Similar structure but with diethyl groups instead of dibutyl groups.
[N-[alpha-[2-(Dimethylglycinamido)phenyl]benzylidene]glycinato]nickel: Features dimethyl groups, leading to different steric and electronic properties.
[N-[alpha-[2-(Diphenylglycinamido)phenyl]benzylidene]glycinato]nickel: Contains diphenyl groups, which significantly alter the compound’s characteristics.
Uniqueness
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel is unique due to the presence of dibutyl groups, which provide distinct steric hindrance and electronic effects
Eigenschaften
CAS-Nummer |
847654-16-4 |
|---|---|
Molekularformel |
C25H31N3NiO3+ |
Molekulargewicht |
480.2 g/mol |
IUPAC-Name |
2-[[[2-[2-(dibutylamino)acetyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) |
InChI |
InChI=1S/C25H33N3O3.Ni/c1-3-5-16-28(17-6-4-2)19-23(29)27-22-15-11-10-14-21(22)25(26-18-24(30)31)20-12-8-7-9-13-20;/h7-15H,3-6,16-19H2,1-2H3,(H2,26,27,29,30,31);/q;+3/p-2 |
InChI-Schlüssel |
DATYRXVRPUHZJH-UHFFFAOYSA-L |
SMILES |
CCCCN(CCCC)CC(=O)[N-]C1=CC=CC=C1C(=NCC(=O)O)C2=CC=CC=C2.[Ni] |
Kanonische SMILES |
CCCCN(CCCC)CC(=O)[N-]C1=CC=CC=C1C(=NCC(=O)[O-])C2=CC=CC=C2.[Ni+3] |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B3023260.png)



![2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3023270.png)

![4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine](/img/structure/B3023272.png)



